3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Lipophilicity Drug-likeness Physicochemical profiling

3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034361-07-2) is a heterocyclic compound of molecular formula C14H13BrN2O4 and molecular weight 353.172 g/mol. It contains a pyrrolidine ring connected via its N-benzoyl substituent to the N-3 position of an oxazolidine-2,4-dione core.

Molecular Formula C14H13BrN2O4
Molecular Weight 353.172
CAS No. 2034361-07-2
Cat. No. B2436968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
CAS2034361-07-2
Molecular FormulaC14H13BrN2O4
Molecular Weight353.172
Structural Identifiers
SMILESC1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H13BrN2O4/c15-10-3-1-9(2-4-10)13(19)16-6-5-11(7-16)17-12(18)8-21-14(17)20/h1-4,11H,5-8H2
InChIKeyZQEMHQZDVOWDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034361-07-2): Structural and Property Baseline for Procurement Decisions


3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034361-07-2) is a heterocyclic compound of molecular formula C14H13BrN2O4 and molecular weight 353.172 g/mol [1]. It contains a pyrrolidine ring connected via its N-benzoyl substituent to the N-3 position of an oxazolidine-2,4-dione core. The 4-bromobenzoyl moiety introduces a heavy halogen atom at the para position, which differentiates it physicochemically and synthetically from other analogs in the 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione series [2]. Its computed logP is 2.191 [1], placing it in a moderate lipophilicity range suitable for cell permeability in drug discovery contexts.

Why Generic Substitution of 3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione Is Not Advisable


Within the 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione series, the identity of the N-acyl substituent on the pyrrolidine ring is a critical determinant of biological activity, physicochemical properties, and synthetic utility. Published structure-activity relationship (SAR) studies on the oxazolidine-2,4-dione scaffold demonstrate that N-acyl versus N-sulfonyl substitution dramatically alters inhibitory potency against serine proteases, with N-acyl derivatives displaying pseudo-irreversible inhibition and high second-order rate constants for enzyme inactivation [1]. Substituting the 4-bromobenzoyl group with a different acyl group (e.g., 2-fluorobenzoyl, 4-tert-butylbenzoyl, 5-bromofuran-2-carbonyl) or removing it entirely would alter the compound's logP, hydrogen-bonding capacity, and the reactivity of the bromine atom as a synthetic handle for cross-coupling chemistry [2]. These differences are not merely incremental—they can determine whether the compound is fit for a specific assay, synthetic route, or structure-activity exploration. Therefore, in-class compounds cannot be interchanged without risking experimental inconsistency.

Quantitative Differentiation Evidence for 3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione Relative to Series Analogs


Lipophilicity (logP) Comparison: 4-Bromobenzoyl vs. 2-Fluorobenzoyl and Unsubstituted Core

The target compound exhibits a computed logP of 2.191 [1], determined via the ZINC database using standardized cheminformatics prediction methods. Although direct experimentally measured logP values for all comparators are not available in public databases, the unsubstituted core 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione (MW ~170.17) is expected to have a substantially lower logP (<0) due to the absence of the lipophilic 4-bromobenzoyl group. The presence of bromine at the para position contributes to increased lipophilicity and polarizability compared to hydrogen, fluorine, or methyl substituents, which is relevant for membrane permeability and protein binding in biological assays [2].

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Diversification Potential: Bromine as a Cross-Coupling Handle vs. Non-Halogenated Analogs

The para-bromine atom in the 4-bromobenzoyl substituent of the target compound provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, etc.), enabling late-stage diversification of the compound into libraries of derivatives. This capability is absent in non-halogenated analogs such as 3-(1-benzoylpyrrolidin-3-yl)oxazolidine-2,4-dione (CAS not available) or 3-(1-(4-methylbenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione [1]. Compared to the 2-fluorobenzoyl analog (CAS 2034314-17-3), the bromine atom in the 4-bromobenzoyl compound is more reactive in oxidative addition steps with Pd(0) catalysts, offering faster reaction kinetics under standard cross-coupling conditions [2].

Cross-coupling Chemical biology Medicinal chemistry

N-Acyl Oxazolidine-2,4-dione Scaffold: Potent Serine Protease Inhibition vs. N-Unsubstituted or N-Sulfonyl Analogs

The oxazolidine-2,4-dione scaffold with an N-acyl substituent has been demonstrated to act as a pseudo-irreversible inhibitor of serine proteases, including porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE). Santana et al. (2012) reported that N-acyl and N-sulfonyl oxazolidine-2,4-diones display high second-order rate constants for PPE inactivation [1]. While the target compound itself has not been assayed in this system, its N-(4-bromobenzoyl)pyrrolidine substitution pattern places it in the N-acyl class, which showed superior potency compared to N-unsubstituted or N-alkyl derivatives. The oxazolidine-2,4-dione core without N-acyl substitution showed dramatically reduced or absent inhibitory activity.

Serine protease inhibition Elastase Pseudo-irreversible inhibition

Cytochrome bc₁ Complex Inhibition: Oxazolidine-2,4-dione Scaffold Validated as a Q₀-Site Ligand

Wang et al. (2011) demonstrated that 3-(phenylamino)oxazolidine-2,4-diones are potent inhibitors of the cytochrome bc₁ complex, binding to the Q₀ site with non-competitive kinetics with respect to cytochrome c and competitive kinetics with respect to decylubiquinol [1]. The representative compound 8d showed 35-fold greater inhibitory activity against porcine succinate-cytochrome c reductase (SCR) than against the isolated bc₁ complex. While the target compound has not been explicitly tested in this assay, its oxazolidine-2,4-dione core is the validated pharmacophore for bc₁ inhibition. The 4-bromobenzoyl N-substituent may modulate binding affinity relative to the 3-(phenylamino) series, offering a structurally distinct entry point for bc₁-targeted discovery programs.

Cytochrome bc₁ complex Antifungal Respiration inhibition

Molecular Weight and Heavy Atom Count: Differentiating Physicochemical Space from Lower-MW Series Members

The target compound has a molecular weight of 353.172 g/mol and contains 21 heavy atoms, including one bromine (atomic weight 79.9) [1]. This places it in a higher molecular weight and higher polarizability space compared to the unsubstituted core 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione (MW ~170.17 g/mol) or the 2-fluorobenzoyl analog (MW 292.26 g/mol). The presence of bromine increases the compound's capacity for halogen bonding, a feature absent in non-halogenated or fluorinated analogs, which can enhance binding affinity to certain protein targets through sigma-hole interactions [2]. These properties are critical for fragment-based drug design and structure-based lead optimization where specific halogen-bonding interactions are sought.

Molecular weight Drug-likeness Lead optimization

Caveat: Extremely Limited Publicly Available Bioactivity Data for This Specific Compound

It is critical to note that as of May 2026, no bioactivity data for 3-(1-(4-bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034361-07-2) is publicly available in authoritative databases including ChEMBL, PubChem BioAssay, or BindingDB [1]. The compound is classified as a research chemical and has not been reported in any peer-reviewed pharmacological study per ChEMBL 20 [1]. All biological activity inferences presented above are extrapolated from structurally related oxazolidine-2,4-dione derivatives and must be validated experimentally for the target compound. This data gap may represent either an opportunity for novel discovery or a risk for applications requiring pre-validated pharmacological activity.

Data availability Screening gap Research chemical

Optimal Research and Industrial Application Scenarios for 3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis via Palladium-Catalyzed Cross-Coupling

The para-bromine atom on the benzoyl group of 3-(1-(4-bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione enables direct diversification through Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig coupling reactions [1]. This compound can serve as a late-stage intermediate for generating focused libraries of oxazolidine-2,4-dione derivatives with varied biaryl, styryl, alkynyl, or amino substituents at the 4-position of the benzoyl ring. Compared to non-halogenated or fluorinated analogs, the bromine handle provides superior reactivity under mild catalytic conditions, reducing the number of synthetic steps required for SAR exploration. This scenario is ideal for laboratories engaged in hit-to-lead optimization where the oxazolidine-2,4-dione scaffold has been identified as a pharmacophore of interest.

Serine Protease Inhibitor Discovery Targeting Elastase or Proteinase-3

Based on the established class-level evidence that N-acyl oxazolidine-2,4-diones are pseudo-irreversible inhibitors of porcine pancreatic elastase (PPE), human neutrophil elastase (HNE), and proteinase-3 [1], the target compound—bearing an N-(4-bromobenzoyl) substituent—is structurally pre-validated for serine protease inhibition studies. The compound can be prioritized for primary screening against HNE in respiratory disease models (e.g., COPD, cystic fibrosis) or against proteinase-3 in autoimmune vasculitis models. Its moderate logP (2.191) predicts adequate cell permeability for intracellular target engagement. Researchers should note that while the N-acyl class is validated, the specific 4-bromobenzoyl substitution has not been independently tested, and the bromine atom offers the added advantage of subsequent derivatization if initial screening results warrant lead optimization.

Mitochondrial Respiration Inhibition Studies for Antifungal or Antiparasitic Drug Discovery

The oxazolidine-2,4-dione core is a validated pharmacophore for inhibition of the cytochrome bc₁ complex at the Q₀ site, as demonstrated by Wang et al. (2011) who showed that compound 8d exhibits 35-fold greater inhibitory activity against porcine SCR than against isolated bc₁ complex [1]. The target compound, with its distinct N-(4-bromobenzoyl)pyrrolidine substitution, offers a structurally divergent entry point for bc₁-targeted programs. It can be screened against fungal bc₁ complexes (e.g., from Candida albicans, Aspergillus fumigatus) or apicomplexan parasites (e.g., Plasmodium falciparum, Toxoplasma gondii) to assess species-specific potency and selectivity relative to mammalian bc₁. The bromine handle allows subsequent optimization if initial hits are identified.

Fragment-Based and Structure-Based Drug Design Exploiting Halogen Bonding

The bromine atom in the 4-bromobenzoyl group of the target compound provides a strong halogen-bond donor that can engage backbone carbonyls or side-chain carboxylates in protein binding sites [1]. In fragment-based drug design (FBDD) or structure-based optimization campaigns, this compound can be soaked into protein crystals to obtain high-resolution X-ray structures that reveal halogen-bonding interactions. This is particularly valuable for targets with halogen-binding pockets, such as kinases (hinge region), bromodomains, or GPCRs with halide-binding sites. Compared to fluoro or chloro analogs, the bromine atom provides enhanced anomalous scattering for crystallographic phasing and stronger sigma-hole interactions for binding affinity. This scenario is suited for academic structural biology groups and biotech companies engaged in rational drug design.

Quote Request

Request a Quote for 3-(1-(4-Bromobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.